molecular formula C7H5BrFNO B1597860 N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine CAS No. 202865-65-4

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine

Cat. No.: B1597860
CAS No.: 202865-65-4
M. Wt: 218.02 g/mol
InChI Key: JXINJMATTXHEET-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine is a chemical compound that has garnered significant attention in the research and industry sectorsThe compound has a molecular formula of C7H5BrFNO and a molecular weight of 218.02 g/mol.

Biochemical Analysis

Biochemical Properties

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. This compound interacts with transition metals such as copper (Cu), zinc (Zn), and mercury (Hg) to form mononuclear complexes . These interactions are facilitated by the nitrogen and oxygen donor atoms present in the oxime group, which coordinate with the metal ions. The resulting metal complexes exhibit significant biological activity, including antimicrobial properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by interacting with cellular proteins and enzymes. For instance, it can inhibit the activity of certain enzymes involved in cell signaling pathways, leading to alterations in gene expression and cellular metabolism . Additionally, the compound’s antimicrobial properties suggest that it can disrupt the growth and proliferation of microbial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of metal complexes, which can inhibit or activate specific enzymes . The compound’s oxime group can bind to the active sites of enzymes, altering their activity and leading to changes in gene expression. Additionally, the compound can undergo a Beckmann rearrangement, resulting in the formation of amides or nitriles, which further influence its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial activity and enzyme inhibition . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately determining its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and various halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluorobenzaldehyde oxime
  • 5-bromo-2-fluorobenzaldoxime
  • N-[(5-bromanyl-2-fluoranyl-phenyl)methylidene]hydroxylamine

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXINJMATTXHEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378377
Record name 5-Bromo-2-fluorobenzaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-65-4
Record name 5-Bromo-2-fluorobenzaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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